4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a chemical compound with the molecular formula C9H7BrO2. It is a derivative of bicyclo[4.2.0]octa-1,3,5-triene, a bicyclic structure that is known for its unique chemical properties. The presence of a bromine atom and a carboxylic acid group in its structure makes it a compound of interest in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by the introduction of a carboxylic acid group. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of a diacid derivative.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride
Wissenschaftliche Forschungsanwendungen
4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specialized properties
Wirkmechanismus
The mechanism of action of 4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group allow it to participate in a range of chemical reactions, including binding to enzymes and receptors. The pathways involved in its action depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can be compared with other similar compounds such as:
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.
4-Bromobenzocyclobutene: Similar in structure but lacks the carboxylic acid group, affecting its reactivity and applications.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: Contains additional functional groups that provide different chemical properties and applications
Eigenschaften
Molekularformel |
C9H7BrO2 |
---|---|
Molekulargewicht |
227.05 g/mol |
IUPAC-Name |
4-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C9H7BrO2/c10-6-2-1-5-3-8(9(11)12)7(5)4-6/h1-2,4,8H,3H2,(H,11,12) |
InChI-Schlüssel |
ZGUVWEWSJSVSPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C1C=CC(=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.